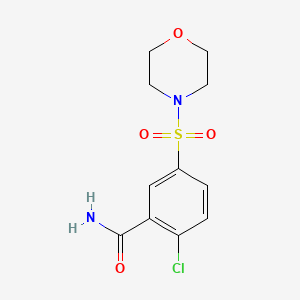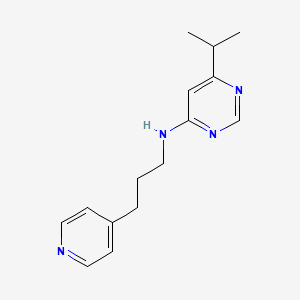![molecular formula C20H18N4O2 B5637323 4-(4-allyl-2-methoxyphenoxy)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5637323.png)
4-(4-allyl-2-methoxyphenoxy)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related 1,2,4-triazolo[1,5-a]quinoxaline compounds typically involves multistep reactions starting from key intermediates like azido and isocyanoarenes, which are then transformed through cycloaddition reactions, cyclization, and subsequent modifications to introduce various substituents. These methods showcase the versatility and complexity of synthesizing this class of compounds (Li et al., 2017).
Molecular Structure Analysis
The molecular structure of 1,2,4-triazolo[4,3-a]quinoxaline derivatives often includes various functional groups attached to the core structure, which significantly influences their binding affinity and selectivity towards biological targets. X-ray crystallography and computational methods like density functional theory (DFT) are commonly used to determine and analyze the geometric parameters, molecular electrostatic potential, and frontier molecular orbitals of these compounds, providing insights into their reactivity and interaction mechanisms (Nogueira et al., 2017).
Chemical Reactions and Properties
1,2,4-Triazolo[4,3-a]quinoxaline derivatives undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and ring transformations. These reactions are crucial for introducing diverse functional groups that enhance the compounds' biological activity and selectivity. For example, reactions with orthoesters, acetic acid, or isothiocyanates lead to significant structural transformations, affecting their pharmacological properties (Kurasawa et al., 1992).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystalline structure, are influenced by the specific substituents and molecular structure of the 1,2,4-triazolo[4,3-a]quinoxaline derivatives. These properties are essential for determining the compounds' suitability for further development as therapeutic agents, affecting their formulation, stability, and bioavailability.
Chemical Properties Analysis
The chemical properties, such as reactivity with biological targets, binding affinity, and selectivity, are determined by the compounds' molecular structure and functional groups. For instance, the introduction of specific substituents can enhance the compounds' affinity for adenosine receptors, making them potent and selective antagonists. Molecular docking studies and pharmacological evaluations provide insights into these interactions and the potential therapeutic applications of these compounds (Catarzi et al., 2005).
Propriétés
IUPAC Name |
4-(2-methoxy-4-prop-2-enylphenoxy)-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-4-7-14-10-11-17(18(12-14)25-3)26-20-19-23-22-13(2)24(19)16-9-6-5-8-15(16)21-20/h4-6,8-12H,1,7H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LURDKKXIUZWCHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2OC4=C(C=C(C=C4)CC=C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{rel-(3R,4S)-4-cyclopropyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinyl}-2,5-dimethyl-3-furamide hydrochloride](/img/structure/B5637253.png)
![4-[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine](/img/structure/B5637255.png)
![4'-[1-(dimethylamino)ethyl]-N,N-dimethylbiphenyl-2-carboxamide](/img/structure/B5637264.png)

![N-[2-(2,3-dichlorophenyl)ethyl]-1-ethyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5637277.png)
![1-(2,5-dihydro-1H-pyrrol-2-ylcarbonyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-4-piperidinecarboxamide hydrochloride](/img/structure/B5637286.png)

![N-phenyl-5-{[4-(3-pyridinylmethyl)-1,4-diazepan-1-yl]carbonyl}-2-pyrimidinamine](/img/structure/B5637300.png)

![2-(3-methoxypropyl)-8-[3-(3-thienyl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5637316.png)
![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5637326.png)
![7-[(3-methoxy-2-oxopyridin-1(2H)-yl)acetyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5637338.png)